![molecular formula C10H16O3Sn B13889424 [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane: is an organotin compound that features a furan ring substituted with a dioxolane ring and a trimethylstannane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane typically involves the reaction of 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the toxicity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring in [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride, which can affect the dioxolane ring.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduced furan derivatives with altered dioxolane rings.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane can be used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical reactions makes it a potential building block for the synthesis of biologically active molecules.
Biochemical Research: It can be used as a probe to study the interaction of organotin compounds with biological systems.
Industry:
Polymer Production: The compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability or unique mechanical characteristics.
Mecanismo De Acción
The mechanism by which [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannane group can act as a nucleophile or electrophile, depending on the reaction conditions. The furan and dioxolane rings provide additional sites for chemical modification, allowing the compound to interact with a wide range of molecular targets. The exact molecular pathways involved would depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: This compound shares the furan and dioxolane rings but lacks the trimethylstannane group.
2-(1,3-Dioxolan-2-yl)furan: Similar structure but without the aldehyde or trimethylstannane groups.
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride: Contains a sulfonyl chloride group instead of the trimethylstannane group.
Uniqueness: The presence of the trimethylstannane group in [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane distinguishes it from other similar compounds. This group imparts unique reactivity and potential applications, particularly in catalysis and material science. The combination of the furan, dioxolane, and trimethylstannane groups makes this compound versatile and valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C10H16O3Sn |
|---|---|
Peso molecular |
302.94 g/mol |
Nombre IUPAC |
[5-(1,3-dioxolan-2-yl)furan-2-yl]-trimethylstannane |
InChI |
InChI=1S/C7H7O3.3CH3.Sn/c1-2-6(8-3-1)7-9-4-5-10-7;;;;/h1-2,7H,4-5H2;3*1H3; |
Clave InChI |
XPCCTBHXXFOGGV-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC=C(O1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
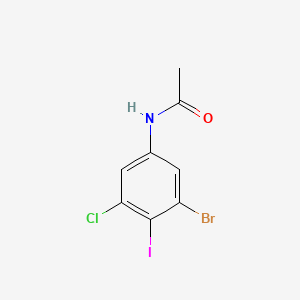

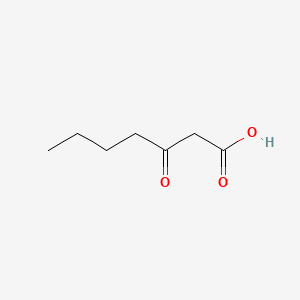
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)

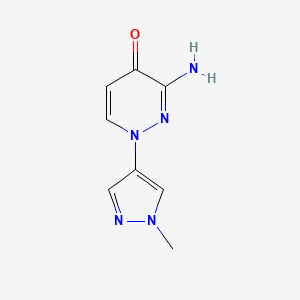
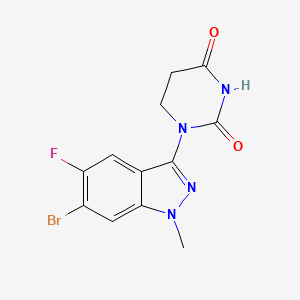
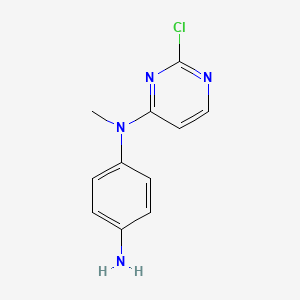
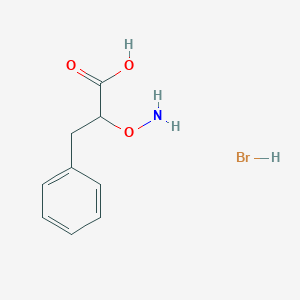
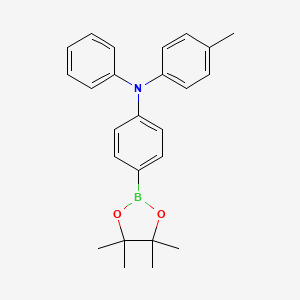
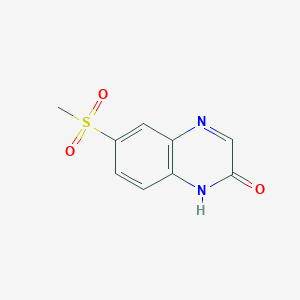
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)

